

Spectroscopic Profile of 3-Chloro-2-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-2-nitropyridine

Cat. No.: B1348776

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Introduction

3-Chloro-2-nitropyridine (CAS No: 54231-32-2, Molecular Formula: $C_5H_3ClN_2O_2$, Molecular Weight: 158.54 g/mol) is a key heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1][2] Its specific arrangement of a chloro group and a nitro group on the pyridine ring imparts unique reactivity, making it a versatile intermediate.[1] A thorough understanding of its structural and electronic properties, as determined by spectroscopic methods, is essential for its application in research and development.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Chloro-2-nitropyridine**. It includes expected spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

While detailed experimental spectra for **3-Chloro-2-nitropyridine** are not widely available in public databases, the following sections summarize the expected spectroscopic characteristics based on the known structure and data from analogous compounds. These values serve as a reference for researchers working with this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-Chloro-2-nitropyridine**, the electron-withdrawing effects of the nitro and chloro groups significantly influence the chemical shifts of the pyridine ring protons and carbons.^[1]

¹H NMR (Proton NMR): The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the three non-equivalent protons on the pyridine ring. Due to spin-spin coupling with their neighbors, these signals are anticipated to appear as doublets of doublets (dd).^[1]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum, in a proton-decoupled experiment, should exhibit five distinct signals for the five unique carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents, with the carbons bearing the nitro (C2) and chloro (C3) groups being significantly deshielded.^[1]

Table 1: Predicted NMR Spectroscopic Data for **3-Chloro-2-nitropyridine**

¹ H NMR		¹³ C NMR	
Proton	Predicted Chemical Shift (δ , ppm)	Carbon	Predicted Chemical Shift (δ , ppm)
H-4	7.0 - 9.0	C-2	145 - 160
H-5	7.0 - 9.0	C-3	125 - 140
H-6	7.0 - 9.0	C-4	120 - 135
C-5	120 - 135		
C-6	140 - 155		

Note: These are predicted chemical shift ranges. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 2: Predicted IR Absorption Bands for **3-Chloro-2-nitropyridine**

Functional Group	Vibrational Mode	Approximate Wavenumber (cm ⁻¹)
Aromatic C-H	Stretching	3100 - 3000
Nitro (NO ₂)	Asymmetric Stretching	1550 - 1500
Nitro (NO ₂)	Symmetric Stretching	1360 - 1300
Pyridine Ring (C=N, C=C)	Stretching	1600 - 1400
C-Cl	Stretching	800 - 600

Note: Data is based on typical vibrational frequencies for these functional groups. The gas-phase IR spectrum for the isomer 2-Chloro-3-nitropyridine is available in the NIST WebBook for comparative purposes.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **3-Chloro-2-nitropyridine**, the mass spectrum is expected to show a distinct molecular ion peak cluster due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[\[1\]](#)

Table 3: Predicted Mass Spectrometry Data for **3-Chloro-2-nitropyridine**

Ion/Fragment	m/z (mass-to-charge ratio)	Notes
[M] ⁺ (with ³⁵ Cl)	158	Molecular Ion
[M+2] ⁺ (with ³⁷ Cl)	160	Isotopic Peak for Molecular Ion (approx. 1/3 intensity of M ⁺)
[M-NO ₂] ⁺	112	Loss of nitro group
[M-Cl] ⁺	123	Loss of chlorine atom
[M-NO ₂ -Cl] ⁺	77	Loss of both nitro and chloro groups

Note: The fragmentation pattern is predicted based on common fragmentation pathways for nitroaromatic and chlorinated compounds. Relative intensities are not provided as they can vary significantly with the ionization method.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like **3-Chloro-2-nitropyridine**. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **3-Chloro-2-nitropyridine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
- **Transfer:** Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
- **Acquisition:** Place the NMR tube in the spectrometer's probe.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- **Data Collection:** Acquire the ¹H NMR spectrum. Subsequently, acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
- **Processing:** Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

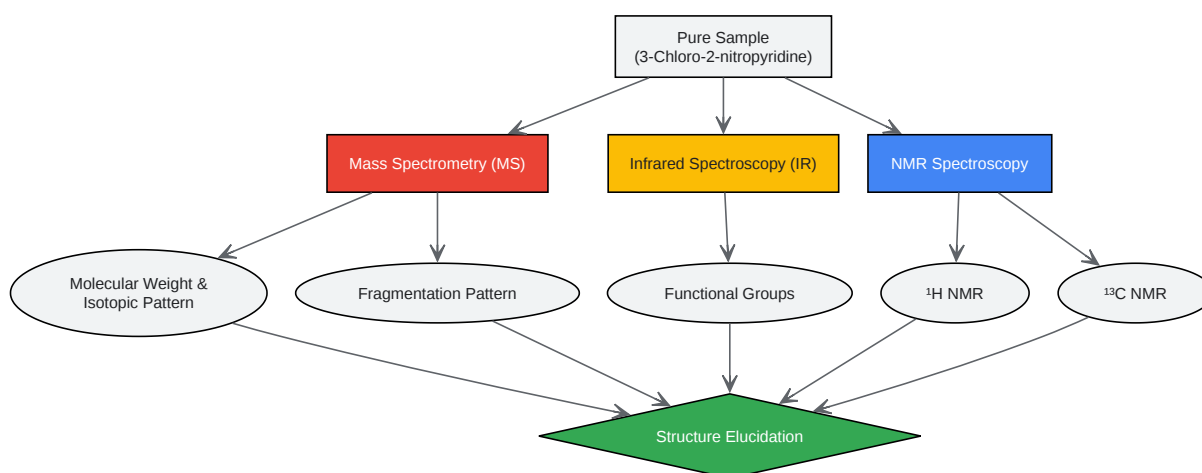
- **Instrument Preparation:** Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.
- **Sample Application:** Place a small amount of solid **3-Chloro-2-nitropyridine** powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Pressure Application:** Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Data Collection:** Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** After analysis, clean the ATR crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry Protocol (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this is often done using a direct insertion probe.
- **Vaporization:** Gently heat the probe to vaporize the sample into the ion source region, which is under high vacuum.
- **Ionization:** Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M^+), and to fragment into smaller, charged species.
- **Mass Analysis:** Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Representation:** The data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a pure organic compound like **3-Chloro-2-nitropyridine**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 3-Chloro-2-nitropyridine | 54231-32-2 | Benchchem [benchchem.com]
- 2. nbino.com [nbino.com]

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